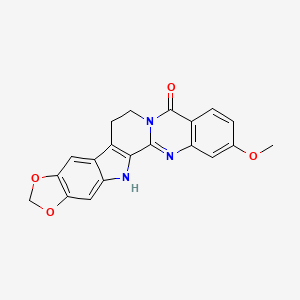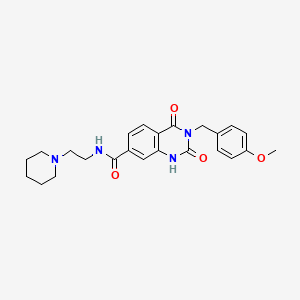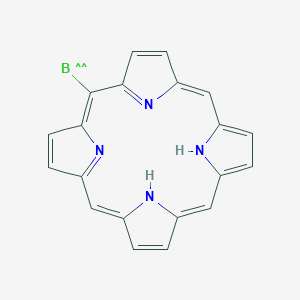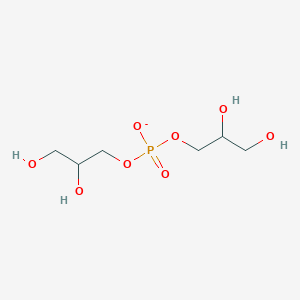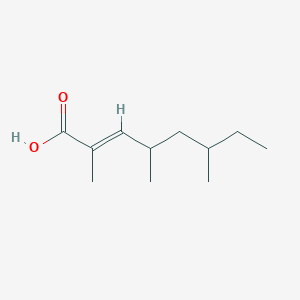
5-dehydro-D-gluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-dehydro-D-gluconate is a carbohydrate acid anion that is the conjugate base of 5-dehydro-D-gluconic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a carbohydrate acid anion and a monocarboxylic acid anion. It is a conjugate base of a 5-dehydro-D-gluconic acid.
Aplicaciones Científicas De Investigación
Production as a Precursor for Industrial Substances
5-Keto-D-gluconate (5-KGA), a derivative of 5-dehydro-D-gluconate, shows promising applications in the industrial sector, particularly as a precursor for L-(+)-tartaric acid. Enhancement in its production has been achieved by genetically engineering Gluconobacter oxydans and utilizing a dissolved oxygen control strategy. This enhanced production method resulted in a 10% increase in 5-KGA production and a 24.5% increase in cell yield, which is significant for industrial applications (Yuan et al., 2016).
Catalytic Mechanism Insights
Gluconate 5-dehydrogenase (Ga5DH) is a key enzyme involved in the conversion of D-gluconate to 5-keto-D-gluconate. The structural analysis of Ga5DH from Streptococcus suis offers valuable insights into its catalytic mechanism, crucial for understanding the metabolic pathways involving 5-dehydro-D-gluconate (Zhang et al., 2009).
Enzymatic Conversion Processes
Studies have shown that the gluconate dehydrogenase from Gluconobacter suboxydans can convert gluconic acid into 5-KGA, which can then be transformed into tartaric acid semialdehyde. This provides a foundation for fermentation-based processes to convert glucose directly into tartaric acid (Salusjärvi et al., 2004).
Bioelectrocatalytic Applications
The enzyme d-gluconate dehydrogenase has been successfully applied in bioelectrocatalytic systems. When coated on various electrode types, it facilitates the anodic currents for electrocatalytic oxidation of d-gluconate, showing potential for electrochemical sensor applications (Ikeda et al., 1993).
Industrial Biotechnology
In Gluconobacter species, 5-keto-d-gluconate production is catalyzed by a major polyol dehydrogenase, which plays a pivotal role in the oxidation of sugar alcohols. This enzyme system's unique ability to oxidize d-gluconate and its importance in industrial biotechnology processes has been highlighted (Matsushita et al., 2003).
Propiedades
Nombre del producto |
5-dehydro-D-gluconate |
|---|---|
Fórmula molecular |
C6H9O7- |
Peso molecular |
193.13 g/mol |
Nombre IUPAC |
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/p-1/t3-,4+,5-/m1/s1 |
Clave InChI |
IZSRJDGCGRAUAR-MROZADKFSA-M |
SMILES isomérico |
C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |
SMILES canónico |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |
Sinónimos |
5-keto-d-gluconate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



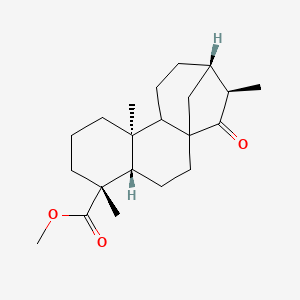
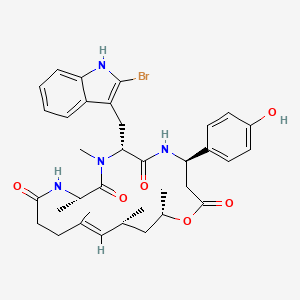


![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)

